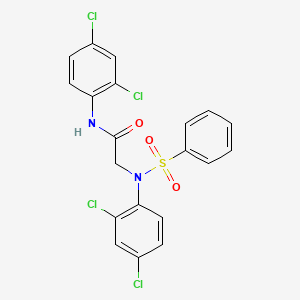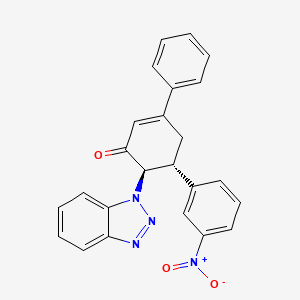
2-Amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un complejo compuesto orgánico que pertenece a la clase de las hexahidroquinolinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común es la reacción de Hantzsch, que implica la condensación de un aldehído, un β-cetoéster y un acetato de amonio en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen reflujo en etanol u otro solvente adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Los catalizadores y los solventes se eligen en función de su eficiencia y su impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, generalmente involucrando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el anillo aromático halogenado.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos
Los principales productos de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir compuestos con sustitución de amina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo hace valioso en la química orgánica sintética.
Biología
En la investigación biológica, el compuesto puede estudiarse por su potencial como farmacóforo. Sus interacciones con los objetivos biológicos pueden proporcionar información sobre el desarrollo de nuevos medicamentos.
Medicina
En medicina, los derivados de la hexahidroquinolina se exploran por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto se median a través de vías que regulan procesos celulares como la transducción de señales, la expresión génica y la actividad metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-1-(3-clorofenil)-4-(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1-(3-metilfenil)-4-(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Singularidad
La combinación única de sustituyentes en 2-Amino-1-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo confiere propiedades químicas y biológicas específicas que lo distinguen de compuestos similares. Estas propiedades pueden incluir una afinidad de unión mejorada a los objetivos biológicos, una estabilidad mejorada o una reactividad única.
Propiedades
Fórmula molecular |
C23H19ClFN3O |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2-amino-1-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19ClFN3O/c1-13-17(24)4-2-5-18(13)28-19-6-3-7-20(29)22(19)21(16(12-26)23(28)27)14-8-10-15(25)11-9-14/h2,4-5,8-11,21H,3,6-7,27H2,1H3 |
Clave InChI |
SANDSYOUKKLABF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-{4-[(3-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate](/img/structure/B11543698.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)

![(2Z)-2-(3,5-dibromo-2-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11543723.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11543744.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-bromobenzene-1,3-diol](/img/structure/B11543749.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11543760.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11543766.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543774.png)

